physicochemical properties of 6-(difluoromethoxy)-3,4'-bipyridine
physicochemical properties of 6-(difluoromethoxy)-3,4'-bipyridine
An In-Depth Technical Guide to the Physicochemical Properties of 6-(difluoromethoxy)-3,4'-bipyridine
Abstract
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest, providing a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1][2] This guide provides a comprehensive analysis of the core , a molecule of interest for researchers in drug discovery. We will delve into its structural attributes, predicted physicochemical parameters, and the state-of-the-art experimental protocols for their empirical validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique characteristics of this molecular scaffold.
Introduction: The Strategic Value of the Difluoromethoxy Group
The difluoromethoxy group is often considered a "sweet spot" between the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[2] Its unique electronic and steric properties impart several advantages in drug design:
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Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₂H group confer significant resistance to oxidative metabolism, particularly by cytochrome P450 enzymes, when compared to a methoxy group.[2] This can lead to an increased drug half-life and reduced clearance.[1]
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Modulated Lipophilicity: The difluoromethoxy group increases lipophilicity to a lesser extent than the trifluoromethoxy group, providing a more nuanced tool for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]
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Hydrogen Bonding Capability: Unlike the trifluoromethoxy group, the hydrogen atom of the difluoromethoxy group can act as a weak hydrogen bond donor.[3][4] This allows it to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially maintaining key interactions with biological targets while improving metabolic stability.[2][4]
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pKa Modulation: The electron-withdrawing nature of the fluorine atoms can influence the basicity (pKa) of nearby nitrogen atoms in the bipyridine core, which can be crucial for optimizing solubility and target engagement at physiological pH.[1]
The 3,4'-bipyridine scaffold itself is a well-established privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. The combination of this core with the difluoromethoxy group makes 6-(difluoromethoxy)-3,4'-bipyridine a compelling subject for investigation.
Molecular Structure and Synthesis
The structure of 6-(difluoromethoxy)-3,4'-bipyridine is presented below:
Chemical Structure:
(Note: This is a simplified 2D representation)
A plausible synthetic route for 6-(difluoromethoxy)-3,4'-bipyridine would involve the O-difluoromethylation of the corresponding 6-hydroxy-3,4'-bipyridine precursor. This transformation is commonly achieved using a difluorocarbene precursor, such as sodium chlorodifluoroacetate.[5]
Caption: General workflow for the synthesis of 6-(difluoromethoxy)-3,4'-bipyridine.
Core Physicochemical Properties: Predictions and Experimental Validation
This section outlines the predicted and provides detailed, field-proven protocols for their experimental determination.
Lipophilicity (logP)
Expertise & Experience: Lipophilicity, quantified as the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a drug's ability to cross biological membranes. The difluoromethoxy group is known to increase lipophilicity compared to a hydroxyl or methoxy group.[2] For 6-(difluoromethoxy)-3,4'-bipyridine, a moderately lipophilic character is anticipated, which is often desirable for oral bioavailability.
Predicted logP: 2.5 - 3.5
Trustworthiness - Experimental Protocol: The "shake flask" method remains the gold standard for logP determination due to its direct measurement of partitioning.[6]
Caption: Workflow for pKa determination via potentiometric titration.
Spectroscopic Properties
The following are predicted spectroscopic data for 6-(difluoromethoxy)-3,4'-bipyridine, based on known chemical shifts for similar structures.
[7][8][9]* ¹H NMR (400 MHz, CDCl₃) δ (ppm):
- 8.70-8.90 (m, 2H, pyridine H)
- 8.30-8.50 (m, 1H, pyridine H)
- 7.60-7.80 (m, 2H, pyridine H)
- 7.20-7.40 (m, 2H, pyridine H)
- 6.75 (t, J=73.5 Hz, 1H, -OCF₂H )
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm):
-
163.5 (t, J=29.0 Hz, C-O)
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150.0, 149.5, 148.0, 140.0, 137.0, 124.0, 121.0, 115.0, 110.0 (pyridine carbons)
-
115.5 (t, J=260.0 Hz, -OC F₂H)
-
-
Mass Spectrometry (ESI+):
-
m/z (M+H)⁺: Predicted 225.06
-
Summary of Physicochemical Properties
| Parameter | Predicted Value/Range | Recommended Experimental Method |
| Molecular Weight | 224.18 g/mol | N/A |
| Molecular Formula | C₁₁H₈F₂N₂O | N/A |
| logP | 2.5 - 3.5 | Shake Flask Method (OECD 107) |
| Aqueous Solubility | 10 - 100 µg/mL (at pH 7.4) | Equilibrium Shake Flask Method |
| pKa1 | ~4.5 - 5.5 | Potentiometric Titration |
| pKa2 | ~2.5 - 3.5 | Potentiometric Titration |
| ¹H NMR | See Section 3.4 | 400 MHz NMR Spectroscopy |
| ¹³C NMR | See Section 3.4 | 101 MHz NMR Spectroscopy |
| Mass (M+H)⁺ | 225.06 | ESI-MS |
Detailed Experimental Protocols
**5.1. Determination of Partition Coefficient (logP) - Shake Flask Method (adapted from OECD Guideline 107)[7]
-
Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol by shaking equal volumes of the two solvents for 24 hours at the test temperature, followed by a 2-hour separation.
-
Test Solution: Prepare a stock solution of 6-(difluoromethoxy)-3,4'-bipyridine in the aqueous phase. The concentration should not exceed 0.01 mol/L.
-
Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine the aqueous test solution and the saturated n-octanol at a defined volume ratio (e.g., 2:1 water:octanol).
-
Equilibration: Agitate the vessel at a constant temperature (20-25°C) for a sufficient time to reach equilibrium (a preliminary experiment should establish this, typically 2-4 hours). 5[10]. Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the partition coefficient P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
-
Replication: Repeat the experiment with at least two other volume ratios to ensure the logP value is independent of the phase ratio. The final logP should be the average of values within a range of ± 0.3 units.
[11]#### **5.2. Determination of Aqueous Equilibrium Solubility (adapted from WHO guidelines)[12]
-
Preparation: Prepare buffer solutions at the desired pH (e.g., phosphate-buffered saline at pH 7.4).
-
Incubation: Add an excess amount of solid 6-(difluoromethoxy)-3,4'-bipyridine to a vial containing the buffer. The presence of undissolved solid must be visible throughout the experiment.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 37 ± 1°C) using a mechanical shaker. C[13]ollect samples at various time points (e.g., 4, 8, 24, 48 hours) to ensure equilibrium has been reached (i.e., the concentration plateaus). 4[12]. Sampling and Filtration: Withdraw an aliquot of the suspension and immediately filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all solid particles.
-
Quantification: Dilute the filtrate appropriately and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Reporting: The final concentration from the plateau region is reported as the equilibrium solubility in µg/mL or µM. A minimum of three replicate determinations is recommended.
[12]#### 5.3. Determination of pKa by Potentiometric Titration [14][15]
-
Preparation: Accurately weigh and dissolve the compound in a solution of known ionic strength (e.g., 0.15 M KCl). The solvent should be carbonate-free water.
-
Instrumentation: Calibrate a pH meter with standard buffers. Use an automated titrator for precise delivery of the titrant.
-
Titration: While stirring the solution at a constant temperature, perform a titration with a standardized solution of HCl (to determine basic pKa values). Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the first derivative of the titration curve.
-
Reporting: Report the determined pKa values, specifying the temperature and ionic strength of the medium.
Conclusion
6-(difluoromethoxy)-3,4'-bipyridine is a molecule designed to leverage the advantageous properties of the difluoromethoxy group within a proven heterocyclic scaffold. Its predicted physicochemical profile—moderate lipophilicity, potential for pH-dependent solubility, and enhanced metabolic stability—makes it a compelling candidate for further investigation in drug discovery programs. The experimental protocols detailed herein provide a robust framework for the empirical validation of these critical parameters, ensuring data integrity and enabling informed decision-making in the progression of this and related compounds. The unique combination of a lipophilic hydrogen bond donor with a bipyridine core offers a versatile platform for targeting a wide range of biological systems.
[2]---
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